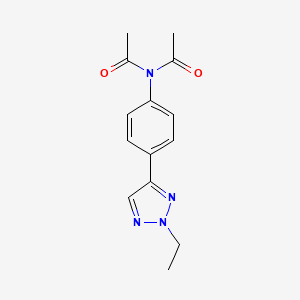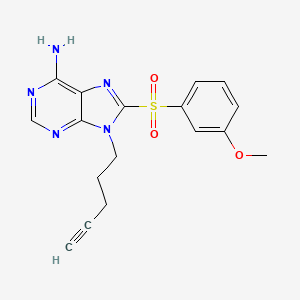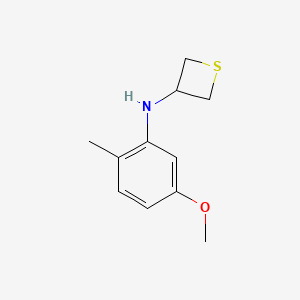![molecular formula C10H8N2S B12935191 4H-[1,3]Thiazino[3,2-a]benzimidazole CAS No. 245-57-8](/img/structure/B12935191.png)
4H-[1,3]Thiazino[3,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-[1,3]Thiazino[3,2-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4H-[1,3]Thiazino[3,2-a]benzimidazole involves the condensation of benzimidazole-2-thione with cinnamic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is typically carried out in a dichloromethane (CH₂Cl₂) solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and reproducibility, which are crucial for industrial applications.
化学反応の分析
Types of Reactions: 4H-[1,3]Thiazino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Alkylation, benzylation, and bromoalkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction.
Substitution: Alkyl halides, benzyl halides, and bromoalkanes are common reagents for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated, benzylated, and bromoalkylated derivatives.
科学的研究の応用
4H-[1,3]Thiazino[3,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 4H-[1,3]Thiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of enzymes like factor IXa, which plays a role in the blood coagulation pathway . Additionally, it can interact with G-protein-coupled receptors (GPCRs), influencing various cellular signaling pathways .
類似化合物との比較
- Imidazo[2,1-b][1,3]thiazines
- Benzimidazole-thione derivatives
- Thiazolo[3,2-a]benzimidazoles
Comparison: 4H-[1,3]Thiazino[3,2-a]benzimidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to imidazo[2,1-b][1,3]thiazines, it has a different ring fusion pattern, leading to variations in reactivity and biological activity . Benzimidazole-thione derivatives share a similar core structure but differ in their substituents, affecting their pharmacological profiles . Thiazolo[3,2-a]benzimidazoles are closely related but have different electronic properties due to the presence of additional heteroatoms .
特性
CAS番号 |
245-57-8 |
|---|---|
分子式 |
C10H8N2S |
分子量 |
188.25 g/mol |
IUPAC名 |
4H-[1,3]thiazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-5,7H,6H2 |
InChIキー |
FNEVBZKIDMDGBH-UHFFFAOYSA-N |
正規SMILES |
C1C=CSC2=NC3=CC=CC=C3N21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)

![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)







![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
